2,4-dichloro-6-(difluoromethyl)benzoic acid
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Overview
Description
2,4-dichloro-6-(difluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(difluoromethyl)benzoic acid typically involves the introduction of chlorine and difluoromethyl groups onto a benzoic acid core. One common method involves the reaction of 2,4-dichlorobenzoic acid with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-dichloro-6-(difluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzoic acid: Lacks the difluoromethyl group.
2,6-difluorobenzoic acid: Lacks the chlorine atoms.
4-chloro-2-fluorobenzoic acid: Contains only one chlorine and one fluorine atom.
Uniqueness
2,4-dichloro-6-(difluoromethyl)benzoic acid is unique due to the simultaneous presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
2385312-51-4 |
---|---|
Molecular Formula |
C8H4Cl2F2O2 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
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